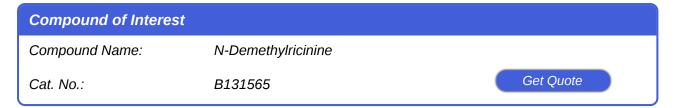


N-Demethylricinine: A Comprehensive Physicochemical Profile for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Demethylricinine, a pyridine alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant interest due to its close structural relationship to the better-known and more abundant alkaloid, ricinine. As a demethylated metabolite of ricinine, understanding its physicochemical properties is crucial for research into its potential biological activity, toxicological profile, and for its use as a biomarker for ricin exposure.[1][2] This technical guide provides a detailed overview of the known physicochemical properties of **N-Demethylricinine**, outlines relevant experimental protocols, and visualizes its key metabolic relationship.

Core Physicochemical Properties

A summary of the key physicochemical properties of **N-Demethylricinine** is presented in the table below. It is important to note that while some experimental data is available, several properties such as boiling point, pKa, and logP are not readily found in the literature and would require experimental determination or computational prediction.



Property	Value	Source/Method
Molecular Formula	C7H6N2O2	[3]
Molecular Weight	150.13 g/mol	[3]
Melting Point	276-278 °C	[3]
Boiling Point	Not experimentally determined. Prediction required.	N/A
Solubility	Soluble in DMSO.	[1]
рКа	Not experimentally determined. Prediction required.	N/A
logP	Not experimentally determined. Prediction required.	N/A

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **N-Demethylricinine** are not extensively published. However, standard methodologies for organic compounds can be readily applied.

Melting Point Determination (Capillary Method)

The melting point of **N-Demethylricinine** can be determined using the capillary method with a melting point apparatus.

Methodology:

- A small, finely powdered sample of N-Demethylricinine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.



• The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The solubility of **N-Demethylricinine** in a given solvent (e.g., water, ethanol, DMSO) can be determined using the shake-flask method, a standard technique for assessing the equilibrium solubility of a compound.

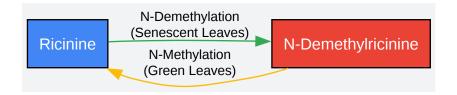
Methodology:

- An excess amount of solid N-Demethylricinine is added to a known volume of the solvent in a sealed vial.
- The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
- The concentration of N-Demethylricinine in the clear supernatant or filtrate is then
 determined using a suitable analytical technique, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- The determined concentration represents the equilibrium solubility of **N-Demethylricinine** in that solvent at the specified temperature.

Metabolic Pathway

N-Demethylricinine is a direct metabolite of ricinine in the castor bean plant. This metabolic relationship is a key aspect of its biological context. In senescent leaves of Ricinus communis, ricinine undergoes N-demethylation to form **N-Demethylricinine**.[2] Conversely, in green leaves, **N-Demethylricinine** can be methylated to form ricinine, indicating a dynamic interplay between these two alkaloids.[2]





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Metabolic interconversion of Ricinine and **N-Demethylricinine**.

Biological Context and Signaling Pathways

While **N-Demethylricinine** itself has not been the subject of extensive biological pathway analysis, its structural similarity to ricinine suggests potential areas for investigation. Ricinine is known to be a biomarker for exposure to the highly toxic protein ricin, also from the castor bean.[4] Ricin's primary mechanism of toxicity is the inhibition of protein synthesis by enzymatically cleaving a specific adenine residue in the 28S ribosomal RNA.[5][6] This leads to widespread cell death and the clinical symptoms of ricin poisoning.

The cellular response to ricin involves the activation of various stress-activated signaling pathways, which can ultimately lead to apoptosis.[7] Given that **N-Demethylricinine** is a closely related alkaloid, it is plausible that it could interact with some of the same cellular machinery, although likely with different affinity and potency. However, to date, no specific signaling pathways have been definitively shown to be modulated by **N-Demethylricinine**. Future research could explore whether **N-Demethylricinine** can influence ribosome function or trigger stress response pathways in a manner similar to or distinct from ricinine. Such studies would be critical in fully characterizing its biological activity and toxicological potential.

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